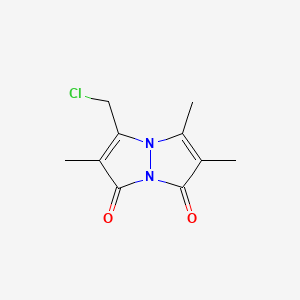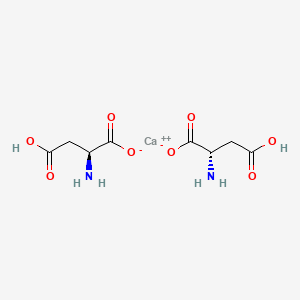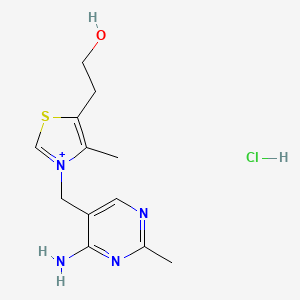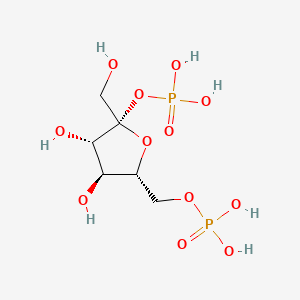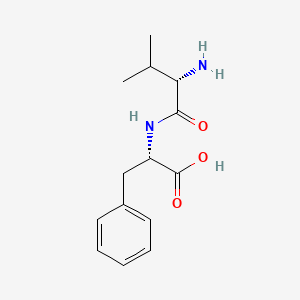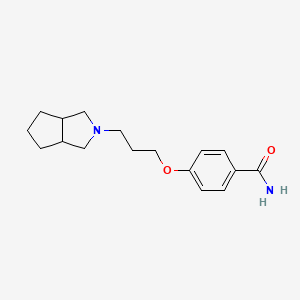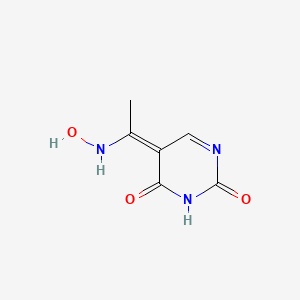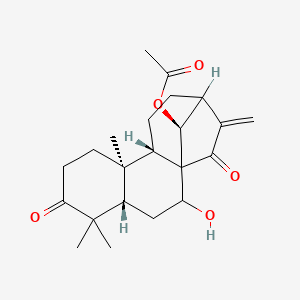
Glaucocalyxin B
描述
Glaucocalyxin B 是一种从多年生草本植物日本荆芥中分离得到的 ent- Kauranoid 二萜类化合物。 该化合物因其多种药理特性而备受关注,包括抗炎、抗肿瘤和神经保护作用 .
科学研究应用
化学: 用作合成具有增强特性的衍生物的前体.
生物学: 研究其对细胞过程的影响,包括炎症和氧化应激.
作用机制
Glaucocalyxin B 通过多种分子途径发挥作用。它抑制 Toll 样受体/核因子 kappa B 途径并激活核因子红系 2 相关因子 2/血红素加氧酶-1 途径。 这些作用导致炎症抑制、氧化应激减少和癌细胞凋亡诱导 .
生化分析
Biochemical Properties
Glaucocalyxin B interacts with several enzymes and proteins. It has been found to significantly decrease the generation of nitric oxide (NO), tumor necrosis factor (TNF)-α, interleukin (IL)-1β, cyclooxygenase (COX)-2, and inducible nitric oxide synthase (iNOS) in lipopolysaccharide (LPS)-activated microglia cells .
Cellular Effects
This compound has been shown to have significant effects on various types of cells. For instance, it inhibits the proliferation of HeLa and SiHa cervical cancer cell lines in a dose-dependent manner . It also induces apoptosis and autophagy in these cells . In Parkinson’s disease model rats, this compound can alleviate dyskinesia, inflammatory response, and oxidative stress .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It inhibits the activation of nuclear factor-κB (NF-κB), p38 mitogen-activated protein kinase (MAPK), and reduces the generation of reactive oxygen species (ROS) in LPS-activated microglia cells . It also strongly induces the expression of heme oxygenase (HO)-1 in these cells .
Temporal Effects in Laboratory Settings
While specific studies on the temporal effects of this compound are limited, it has been shown to have significant effects over time in laboratory settings. For example, it has been found to inhibit the proliferation of human cervical cancer cells in vitro through the induction of apoptosis and autophagy .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. In Parkinson’s disease model rats, different dosages of this compound (20 ng/ml, 40 ng/ml, and 60 ng/ml) were used, and it was found that this compound can alleviate the dyskinesia, inflammatory response, and oxidative stress in these rats .
Metabolic Pathways
It has been shown to affect the nuclear factor erythroid 2-related factor 2/heme oxygenase-1 pathway and the phosphatidylinositol‑4,5‑bisphosphate 3‑kinase/Akt signaling pathway .
Transport and Distribution
Given its lipophilic nature, it is likely to be able to cross cell membranes and distribute within cells .
准备方法
合成路线及反应条件
Glaucocalyxin B 的制备通常涉及从日本荆芥中提取。 该过程包括粉碎原料,用合适的溶剂提取,处理溶液,通过柱层析,然后重结晶得到 this compound .
工业生产方法
在工业生产中,this compound 的制备可能涉及额外的步骤来提高产量和纯度。 这包括使用先进的色谱技术和优化反应条件以确保高效提取和纯化 .
化学反应分析
反应类型
Glaucocalyxin B 会发生各种化学反应,包括氧化、还原和取代反应。 这些反应对于修饰该化合物以增强其药理特性至关重要 .
常用试剂和条件
涉及 this compound 的反应中常用的试剂包括过氧化氢等氧化剂和硼氢化钠等还原剂。 反应通常在受控条件下进行,以确保所需的修饰 .
主要形成的产物
This compound 反应形成的主要产物包括其衍生物,这些衍生物表现出增强的生物活性。 例如,this compound 的糖基化会导致衍生物的溶解度和生物利用度提高 .
相似化合物的比较
Glaucocalyxin B 属于一类 ent- Kauranoid 二萜类化合物,包括 Glaucocalyxin A 和王皂甙 A 等化合物。 虽然这些化合物具有相似的结构,但 this compound 在其强大的抗炎和抗肿瘤活性方面是独特的 .
类似化合物清单
- Glaucocalyxin A
- 王皂甙 A
- 日本荆芥二萜类化合物
结论
This compound 是一种用途广泛的化合物,在各种科学和工业应用中具有巨大潜力。其独特的化学性质和多种生物活性使其成为持续研究的宝贵主题。
属性
IUPAC Name |
[(1R,2R,4S,9R,10S,13S,16R)-2-hydroxy-5,5,9-trimethyl-14-methylidene-6,15-dioxo-16-tetracyclo[11.2.1.01,10.04,9]hexadecanyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O5/c1-11-13-6-7-14-21(5)9-8-16(24)20(3,4)15(21)10-17(25)22(14,18(11)26)19(13)27-12(2)23/h13-15,17,19,25H,1,6-10H2,2-5H3/t13-,14-,15+,17+,19+,21-,22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSUXOKVMORWDLT-KEXKRWMXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C2CCC3C1(C(CC4C3(CCC(=O)C4(C)C)C)O)C(=O)C2=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1[C@H]2CC[C@@H]3[C@]1([C@@H](C[C@H]4[C@]3(CCC(=O)C4(C)C)C)O)C(=O)C2=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80508-81-2 | |
| Record name | (7α,14R)-14-(Acetyloxy)-7-hydroxykaur-16-ene-3,15-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80508-81-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-Cyano-Furan-2-Carboxylic Acid [5-Hydroxymethyl-2-(4-Methyl-Piperidin-1-Yl)-Phenyl]-Amide](/img/structure/B1663426.png)

